molecular formula C9H14N4 B2516337 N2-Cyclopentylpyrimidine-2,5-diamine CAS No. 1248789-60-7

N2-Cyclopentylpyrimidine-2,5-diamine

Cat. No.: B2516337
CAS No.: 1248789-60-7
M. Wt: 178.239
InChI Key: MFDSSHVXSXRTTK-UHFFFAOYSA-N
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Description

N2-Cyclopentylpyrimidine-2,5-diamine is a pyrimidine derivative with the molecular formula C9H14N4 and a molecular weight of 178.23 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group attached to the pyrimidine ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclopentylpyrimidine-2,5-diamine typically involves the reaction of cyclopentylamine with pyrimidine-2,5-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity of at least 98% .

Chemical Reactions Analysis

Types of Reactions

N2-Cyclopentylpyrimidine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-cyclopentylpyrimidine-2,5-dione, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N2-Cyclopentylpyrimidine-2,5-diamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-Cyclopentylpyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-Cyclopentylpyrimidine-2,5-diamine is unique due to its specific cyclopentyl substitution on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-N-cyclopentylpyrimidine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4,10H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDSSHVXSXRTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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